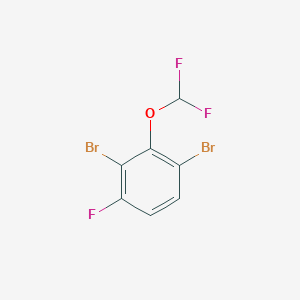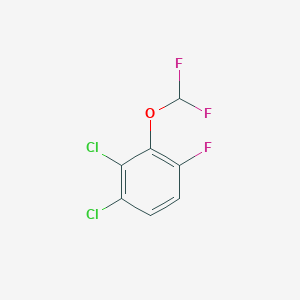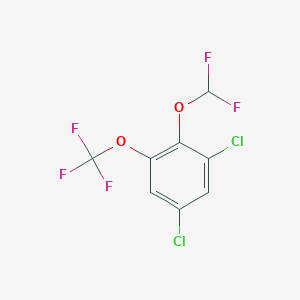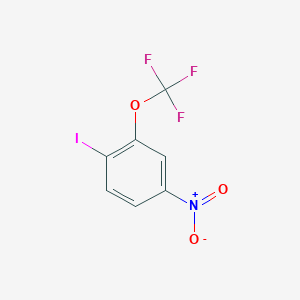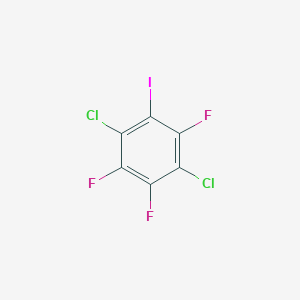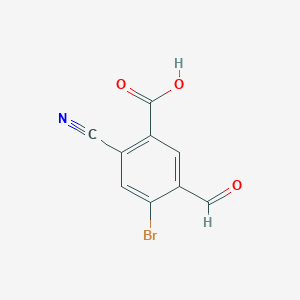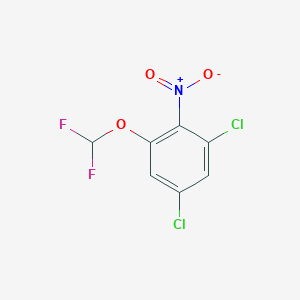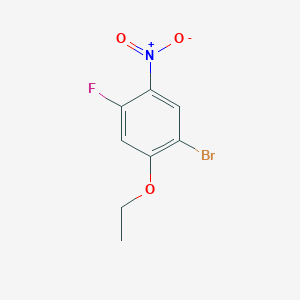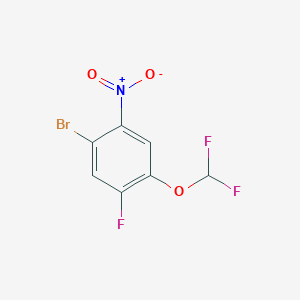![molecular formula C12H19NO4 B1410505 2-tert-Butyl 4-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate CAS No. 1823580-07-9](/img/structure/B1410505.png)
2-tert-Butyl 4-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate
Vue d'ensemble
Description
2-tert-Butyl 4-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate (also known as 2-t-Butyl 4-methyl 2-azabicyclohexane-2,4-dicarboxylate or 2-t-BMB) is a synthetic compound that has been used in scientific research for a variety of applications. It has been found to have biochemical and physiological effects and has been studied for its potential to act as a catalyst in laboratory experiments.
Applications De Recherche Scientifique
Synthesis Methods
Stereoselective Synthesis : Research by Bakonyi et al. (2013) outlines a method for synthesizing all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. This process achieved either pure cis or trans acid through reaction condition adjustments and optical resolution via diastereomeric salt formation or chromatography on a chiral stationary phase. These stereoisomers are significant as unnatural amino acids, indicating their potential in peptide and protein studies (Bakonyi et al., 2013).
Efficient Scalable Synthesis : Maton et al. (2010) developed an efficient scalable route to synthesize a similar compound, tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, with significant improvements over original methods. This synthesis involved an innovative approach starting from a commercially available chiral lactone, highlighting the compound's potential in large-scale applications (Maton et al., 2010).
Chemical Structure and Properties
Conformational Studies : Hart and Rapoport (1999) reported the synthesis of a glutamic acid analogue from L-serine using a 2-substituted 7-azabicyclo[2.2.1]heptane. This study highlights the use of azabicyclo compounds in creating biochemically relevant structures, which can be crucial for understanding protein and enzyme functions (Hart & Rapoport, 1999).
Molecular Structure Analysis : Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate and analyzed its molecular structure. This compound, with a bicyclo[2.2.2]octane structure, was characterized using NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis. Such studies are crucial for understanding the chemical and physical properties of azabicyclo compounds (Moriguchi et al., 2014).
Applications in Medicinal Chemistry
- Analgesic Potency Studies : Epstein et al. (1981) synthesized a series of 1-aryl-3-azabicyclo[3.1.0]hexanes, demonstrating their potential as nonnarcotic analgesic agents. This research is crucial for understanding the therapeutic applications of azabicyclo compounds in pain management (Epstein et al., 1981).
Mécanisme D'action
Target of Action
The primary target of 2-tert-Butyl 4-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate is α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines.
Mode of Action
this compound acts as an inhibitor of α-glucosidase . By binding to this enzyme, the compound prevents it from breaking down complex carbohydrates. This inhibition disrupts the normal digestion process and reduces the absorption of sugars in the intestines .
Biochemical Pathways
The inhibition of α-glucosidase by this compound affects the carbohydrate digestion pathway . This disruption leads to a decrease in the breakdown and absorption of sugars, which can have downstream effects on blood sugar levels and energy production.
Pharmacokinetics
The pharmacokinetic properties of 2-tert-Butyl 4-methyl 2-azabicyclo[31Like other α-glucosidase inhibitors, it is likely to be taken orally and act locally in the intestines, where it inhibits the enzyme
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of α-glucosidase and the subsequent reduction in carbohydrate digestion . This can lead to lower postprandial (after meal) blood sugar levels, which is beneficial for managing conditions like type 2 diabetes mellitus .
Analyse Biochimique
Biochemical Properties
2-tert-Butyl 4-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s rigid structure allows it to fit into specific binding sites on enzymes, potentially inhibiting or activating their activity. For instance, it has been observed to interact with certain proteases, altering their catalytic activity. Additionally, the compound’s unique bicyclic structure can influence its solubility and stability, making it a valuable tool in biochemical assays .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to changes in gene expression and cellular responses. Additionally, the compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s rigid structure allows it to fit into enzyme active sites, where it can act as an inhibitor or activator. For instance, it has been observed to inhibit the activity of certain proteases by binding to their active sites and preventing substrate access. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its gradual breakdown, resulting in reduced efficacy. In in vitro and in vivo studies, the compound has demonstrated sustained effects on cellular function, with minimal long-term toxicity observed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on cellular function and metabolism, with minimal adverse effects. At higher doses, the compound can induce toxic effects, including cellular apoptosis and tissue damage. These threshold effects highlight the importance of optimizing dosage levels to achieve the desired therapeutic outcomes while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle. By modulating these pathways, the compound can alter the overall metabolic state of the cell, leading to changes in energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by membrane transporters, allowing it to accumulate in specific cellular compartments. Additionally, binding proteins within the cell can facilitate its distribution to target sites, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize primarily in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Additionally, it can be targeted to the nucleus, where it can influence gene expression by interacting with nuclear transcription factors .
Propriétés
IUPAC Name |
2-O-tert-butyl 4-O-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-6-8(10(14)16-4)7-5-9(7)13/h7-9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZGUPXEYDZQBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



